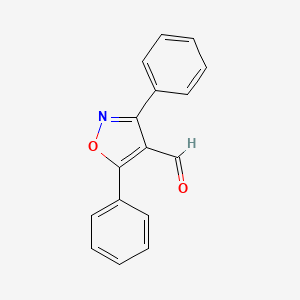

3,5-Diphenylisoxazole-4-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

89479-71-0 |

|---|---|

Molecular Formula |

C16H11NO2 |

Molecular Weight |

249.26 g/mol |

IUPAC Name |

3,5-diphenyl-1,2-oxazole-4-carbaldehyde |

InChI |

InChI=1S/C16H11NO2/c18-11-14-15(12-7-3-1-4-8-12)17-19-16(14)13-9-5-2-6-10-13/h1-11H |

InChI Key |

OZMLNKAXYSWXSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)C=O |

Origin of Product |

United States |

Synthetic Strategies for 3,5 Diphenylisoxazole 4 Carbaldehyde and Substituted Isoxazole 4 Carbaldehydes

Established Synthetic Pathways to Isoxazole-4-carbaldehyde Scaffolds

Cyclocondensation Approaches for 4-Carbaldehyde Installation

Cyclocondensation reactions involve the formation of the isoxazole (B147169) ring from acyclic precursors in a single transformative step. These methods are valued for their atom economy and ability to build molecular complexity rapidly.

A notable and direct method for the synthesis of 3-substituted isoxazole-4-carbaldehydes involves the reaction of 3-oxetanone (B52913) with primary nitro compounds. mdpi.comnih.govnih.govacs.org This approach is particularly effective due to the strained nature of the 3-oxetanone ring, which facilitates its reaction with nucleophiles. mdpi.comnih.gov

Table 1: Synthesis of 3-Substituted Isoxazole-4-carbaldehydes via 3-Oxetanone Condensation

| Entry | Primary Nitro Compound | 3-Substituent | Reported Yield |

|---|---|---|---|

| 1 | Phenylnitromethane | Phenyl | High |

| 2 | Nitromethane | H | High |

Note: This table is illustrative of the types of products accessible through this methodology as described in the literature.

The reaction between a 1,3-dicarbonyl compound and hydroxylamine (B1172632) is a classical and widely used method for the formation of the isoxazole ring. edu.krdresearchgate.net To synthesize a 3,5-diphenylisoxazole (B109209) core, 1,3-diphenyl-1,3-propanedione would be the appropriate diketone starting material. The reaction proceeds via initial condensation of the hydroxylamine with one carbonyl group to form an oxime, followed by intramolecular cyclization and dehydration to yield the aromatic isoxazole ring. edu.krd

However, this standard cyclization does not directly install a carbaldehyde group at the C4 position. To obtain the desired 3,5-diphenylisoxazole-4-carbaldehyde, a subsequent formylation step is necessary. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. nih.govnih.govnih.gov The pre-formed 3,5-diphenylisoxazole can be treated with a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce the aldehyde group regioselectively at the C4 position. nih.govmdpi.com

Reaction Scheme:

Cyclization: 1,3-Diphenyl-1,3-propanedione + Hydroxylamine → 3,5-Diphenylisoxazole

Formylation: 3,5-Diphenylisoxazole + Vilsmeier Reagent → this compound

1,3-Dipolar Cycloaddition Reactions in Isoxazole Ring Construction

The 1,3-dipolar cycloaddition reaction is one of the most versatile and powerful methods for constructing five-membered heterocyclic rings, including isoxazoles. maynoothuniversity.ie This approach involves the reaction of a 1,3-dipole with a dipolarophile.

For the synthesis of isoxazoles, the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or an alkene (the dipolarophile) is the most common strategy. mdpi.commaynoothuniversity.ie To obtain a 4-substituted isoxazole, a substituted alkyne is typically employed. Nitrile oxides are reactive intermediates and are often generated in situ to avoid their dimerization into furoxans. nih.gov Common methods for generating nitrile oxides include the dehydrohalogenation of hydroxamoyl halides or the oxidation of aldoximes. mdpi.comrsc.org

For the synthesis of this compound, benzonitrile (B105546) oxide (generated from benzaldoxime) would be reacted with a suitably substituted alkyne. The choice of alkyne is critical for the introduction of the 4-carbaldehyde group. An alkyne bearing a protected aldehyde equivalent, such as a dietyl acetal, would be a suitable dipolarophile. Subsequent deprotection would then reveal the carbaldehyde functionality.

Table 2: Examples of Nitrile Oxide Cycloadditions for Isoxazole Synthesis

| Nitrile Oxide Precursor | Dipolarophile | Isoxazole Substitution Pattern |

|---|---|---|

| Benzaldoxime | Phenylacetylene (B144264) | 3,5-Diphenylisoxazole |

| Acetaldoxime | Ethyl Propiolate | 3-Methyl-5-carboethoxyisoxazole |

A significant challenge in the 1,3-dipolar cycloaddition approach to 3,5-disubstituted isoxazoles is controlling the regioselectivity. The reaction of an unsymmetrical alkyne with a nitrile oxide can potentially lead to two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole.

In general, thermal, uncatalyzed cycloadditions of nitrile oxides with terminal alkynes predominantly yield the 3,5-disubstituted regioisomer. mdpi.com This selectivity is governed by both steric and electronic factors, as predicted by frontier molecular orbital (FMO) theory. maynoothuniversity.ie The reaction between benzonitrile oxide and phenylacetylene, for instance, reliably produces 3,5-diphenylisoxazole with high regioselectivity. nih.gov

Recent advances have shown that the regioselectivity can be influenced or even reversed through catalysis. For example, ruthenium catalysts have been shown to favor the formation of 4-heterosubstituted isoxazoles from the reaction of nitrile oxides with electron-rich alkynes, overriding the inherent polarity of the nitrile oxide. acs.org Conversely, copper(I)-catalyzed cycloadditions often proceed with high regioselectivity to afford 3,5-disubstituted isoxazoles. nih.govmdpi.com This catalytic control provides a powerful tool for directing the synthesis towards the desired regioisomer. Density functional theory (DFT) studies have also been employed to understand and predict the regioselectivity, with findings indicating that distortion energies required to achieve the transition state play a major role alongside electronic and steric effects.

Contemporary and Catalytic Methods for 3,5-Diphenylisoxazole Synthesis

Modern synthetic approaches to the isoxazole core often rely on catalytic systems that offer high efficiency, selectivity, and functional group tolerance. These methods are crucial for constructing the 3,5-diphenylisoxazole framework, which can then undergo formylation at the 4-position, for instance, via the Vilsmeier-Haack reaction. organic-chemistry.orgchemistrysteps.comwikipedia.org The Vilsmeier-Haack reaction utilizes a formylating agent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto electron-rich aromatic and heterocyclic rings. organic-chemistry.orgchemistrysteps.comwikipedia.orgijpcbs.com

Transition Metal-Catalyzed Routes for Isoxazole Ring Assembly

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including isoxazoles. Catalysts based on copper, palladium, and iron provide powerful tools for the construction of the isoxazole ring with high regioselectivity.

Copper-catalyzed [3+2] cycloaddition reactions are a cornerstone for the regioselective synthesis of 3,5-disubstituted isoxazoles. saapjournals.org A prevalent method involves the reaction of a terminal alkyne with a nitrile oxide, generated in situ from an aldoxime. organic-chemistry.org For the synthesis of a 3,5-diphenylisoxazole core, this would typically involve the reaction of phenylacetylene with benzaldoxime-derived nitrile oxide.

A one-pot, three-step procedure using a copper(I) catalyst is particularly efficient. tandfonline.comtandfonline.com In this process, an aldehyde is first converted to the corresponding aldoxime. The aldoxime is then oxidized to a nitrile oxide, which, in the presence of a copper(I) catalyst, reacts with a terminal alkyne to yield the 3,5-disubstituted isoxazole. This method is advantageous as it avoids the isolation of unstable nitrile oxide intermediates and proceeds under mild conditions, often in aqueous solvents. tandfonline.comtandfonline.com

| Catalyst System | Reactants | Product Scope | Yield (%) | Reference |

| Cu(I) from CuSO₄/Cu turnings | Aldoximes, Terminal Alkynes | 3,5-Disubstituted Isoxazoles | 60-90 | tandfonline.comtandfonline.com |

| CuCl | Propargylamines | 3,5-Disubstituted Isoxazoles | Good | organic-chemistry.org |

Palladium catalysts are versatile tools for C-C and C-N bond formation and have been applied to the synthesis of isoxazoles. Palladium-catalyzed reactions can be employed for direct C-H functionalization of the isoxazole ring or for the cyclization of precursors to form the ring itself. clockss.org For instance, palladium-catalyzed coupling reactions can be used to introduce phenyl groups at specific positions of the isoxazole scaffold. clockss.org

A notable palladium-catalyzed approach is the four-component coupling of a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide to produce isoxazole derivatives. organic-chemistry.org Furthermore, palladium-catalyzed intramolecular carboetherification of alkenyl oximes with aryl halides provides an enantioselective route to chiral isoxazolines, which can be precursors to isoxazoles. nih.gov These methods highlight the potential of palladium catalysis in constructing highly substituted isoxazole systems. For the synthesis of 3,5-diphenylisoxazole, a strategy could involve the palladium-catalyzed coupling of appropriate precursors or the direct C-H arylation of a pre-formed isoxazole ring. clockss.org

| Catalyst System | Reaction Type | Product Scope | Yield (%) | Reference |

| Pd(OAc)₂ | Direct Phenylation | 4-Phenylisoxazoles | up to 23 | clockss.org |

| Pd Catalyst | Four-Component Coupling | Substituted Isoxazoles | Moderate | organic-chemistry.org |

| Pd/Xiang-Phos | Enantioselective Carboetherification | Chiral Isoxazolines | up to 97 | nih.gov |

Iron catalysts offer a more economical and environmentally friendly alternative to precious metal catalysts like palladium and rhodium. While the prompt specifies Iron(II), related iron(III) systems have demonstrated efficacy in isoxazole synthesis. For instance, iron(III) nitrate (B79036) has been used as both a nitration and cyclization reagent in the synthesis of isoxazoles from alkynes. This method can be used for both self-coupling and cross-coupling of alkynes to form the isoxazole ring.

In the context of transformations of isoxazole precursors, iron(II) chloride (FeCl₂·4H₂O) has been identified as a catalyst for the isomerization of 5-heteroatom-substituted isoxazoles into 2-halo-2H-azirines. thieme-connect.de This demonstrates the utility of iron catalysts in mediating rearrangements of the isoxazole ring, which can be a strategic step in the synthesis of complex derivatives.

| Catalyst System | Reaction Type | Substrate | Product | Reference |

| FeCl₂·4H₂O | Isomerization | 5-Heteroatom-substituted 4-haloisoxazoles | 2-Halo-2H-azirine-2-carboxylic acid derivatives | thieme-connect.de |

Oxidative Cyclization Methodologies

Oxidative cyclization provides a direct route to the isoxazole ring from acyclic precursors. These methods often involve the in situ generation of a reactive intermediate, such as a nitrile oxide, followed by an intramolecular or intermolecular cycloaddition. Hypervalent iodine reagents are frequently used as oxidants in these transformations due to their mildness and high efficiency.

One such method involves the treatment of aldoximes with a hypervalent iodine species to generate nitrile oxides, which then undergo cycloaddition with alkynes to form isoxazoles. nih.gov This approach is highly regioselective for the formation of 3,5-disubstituted isoxazoles. The catalytic variant of this reaction, using 2-iodobenzoic acid as a pre-catalyst and m-chloroperoxybenzoic acid (m-CPBA) as the terminal oxidant, allows for the efficient synthesis of fused isoxazole derivatives via intramolecular oxidative cycloaddition of aldoximes. nih.gov

| Oxidant/Catalyst | Reaction Type | Precursors | Product Scope | Reference |

| Hypervalent Iodine | Oxidative Cycloaddition | Aldoximes, Alkynes | 3,5-Disubstituted Isoxazoles | nih.gov |

| 2-Iodobenzoic acid / m-CPBA | Catalytic Intramolecular Oxidative Cycloaddition | Alkyne/Alkene-tethered Aldoximes | Fused Isoxazoles/Isoxazolines | nih.gov |

Isoxazole Ring Isomerization and Rearrangement Processes

The isomerization and rearrangement of the isoxazole ring are powerful strategies for accessing other heterocyclic systems or for introducing functional groups in a regioselective manner. These transformations can be promoted by heat, light (photoisomerization), or metal catalysts.

A significant rearrangement is the molybdenum-mediated ring expansion of isoxazoles. For example, methyl 2-(isoxazol-5-yl)-3-oxopropanoates can be converted to methyl 4-oxo-1,4-dihydropyridine-3-carboxylates using molybdenum hexacarbonyl (Mo(CO)₆) in the presence of water. nih.govbeilstein-journals.org This process involves the hydrogenative cleavage of the weak N-O bond of the isoxazole ring. nih.gov

Additionally, metal-catalyzed isomerizations, such as the rhodium(II)- or iron(II)-catalyzed conversion of 5-heteroatom-substituted isoxazoles into functionalized 2H-azirines, provide access to strained, synthetically versatile intermediates. thieme-connect.de Photochemical isomerization can also be employed to convert isoxazoles into their oxazole (B20620) counterparts, often proceeding through an acyl azirine intermediate. youtube.com

| Reagent/Condition | Transformation | Starting Material | Product | Reference |

| Mo(CO)₆ / H₂O | Ring Expansion | 2-(Isoxazol-5-yl)-3-oxopropanoates | 4-Oxo-1,4-dihydropyridine-3-carboxylates | nih.govbeilstein-journals.org |

| Rh₂(Piv)₄ or FeCl₂·4H₂O | Isomerization | 5-Heteroatom-substituted isoxazoles | 2H-Azirines | thieme-connect.de |

| UV Light | Photoisomerization | Substituted Isoxazoles | Oxazoles/Ketenimines | youtube.com |

Sustainable Approaches in the Synthesis of this compound

The development of environmentally benign synthetic methodologies is a central theme in modern organic chemistry. For the synthesis of this compound and related isoxazole-4-carbaldehydes, a shift from conventional methods towards sustainable practices is evident. These green approaches focus on reducing waste, minimizing the use of hazardous materials, and improving energy efficiency. Key strategies include the use of green reaction media, alternative energy sources like microwave irradiation, and the development of recoverable and reusable catalytic systems.

Application of Deep Eutectic Solvents as Green Reaction Media

Deep Eutectic Solvents (DESs) have emerged as a promising class of green solvents, offering a sustainable alternative to volatile and often toxic organic solvents. acs.orgresearchgate.net These systems are typically formed from a mixture of a hydrogen bond acceptor (HBA), such as a halide salt, and a hydrogen bond donor (HBD), creating a eutectic mixture with a melting point significantly lower than its individual components. researchgate.netresearchgate.net Their desirable properties include low volatility, non-flammability, biodegradability, thermal and chemical stability, and the ability to be recycled. researchgate.netnih.gov

In the context of isoxazole synthesis, DESs, particularly those based on choline (B1196258) chloride (ChCl) and urea (B33335), have been successfully employed as both the solvent and catalyst for one-pot, three-component reactions. acs.orgresearchgate.net The synthesis of various 3,5-disubstituted isoxazoles has been achieved by reacting aldehydes and alkynes with hydroxylamine hydrochloride in a ChCl:urea medium. acs.orgcore.ac.uk Research has shown that the DES medium is often essential for the reaction to proceed and can be reused multiple times without a significant drop in product yield. acs.orgacs.org

A general procedure involves stirring the aldehyde, hydroxylamine hydrochloride, and sodium hydroxide (B78521) in the DES, followed by the addition of a chlorinating agent like N-chlorosuccinimide to generate the nitrile oxide in situ. Subsequent addition of an alkyne leads to a 1,3-dipolar cycloaddition reaction to form the 3,5-disubstituted isoxazole ring. core.ac.uk While a specific example for this compound is not detailed, the methodology is applicable to a wide range of substituted aldehydes and alkynes, demonstrating its potential for the target compound's synthesis. acs.orgresearchgate.net The reaction's efficiency with various substrates highlights the versatility of this green approach.

| Entry | Aldehyde (Substituent R1) | Alkyne (Substituent R2) | Product | Yield (%) |

| 1 | Phenyl | Phenyl | 3,5-Diphenylisoxazole | 85 |

| 2 | 4-Methylphenyl | Phenyl | 3-(4-Methylphenyl)-5-phenylisoxazole | 83 |

| 3 | 4-Methoxyphenyl | Phenyl | 3-(4-Methoxyphenyl)-5-phenylisoxazole | 88 |

| 4 | 4-Chlorophenyl | Phenyl | 3-(4-Chlorophenyl)-5-phenylisoxazole | 80 |

| 5 | Phenyl | 4-Methylphenyl | 3-Phenyl-5-(4-methylphenyl)isoxazole | 84 |

| 6 | Phenyl | 4-Methoxyphenyl | 3-Phenyl-5-(4-methoxyphenyl)isoxazole | 86 |

Table 1. Synthesis of 3,5-disubstituted isoxazoles using a Choline Chloride:Urea (1:2) deep eutectic solvent. Data synthesized from reported methodologies. acs.orgacs.orgcore.ac.uk

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has become a cornerstone of green chemistry, offering significant advantages over conventional heating methods. abap.co.innih.gov This technique utilizes microwave energy to heat reactions, leading to a rapid and uniform temperature increase. The primary benefits include dramatically reduced reaction times, improved product yields, and often, enhanced purity and selectivity. researchgate.netnih.gov

The synthesis of substituted isoxazoles has been shown to be highly efficient under microwave irradiation. researchgate.net For instance, the reaction of chalcones with hydroxylamine hydrochloride to form 3,5-disubstituted isoxazoles, which typically requires 6-8 hours under conventional heating, can be completed in just 6-10 minutes using microwave assistance, with yields increasing from the 58-69% range to 67-82%. researchgate.net This acceleration is attributed to the direct interaction of microwave energy with the polar molecules in the reaction mixture.

One-pot, uncatalyzed microwave-assisted 1,3-dipolar cycloaddition reactions between in situ generated nitrile oxides and alkynes have been developed for the regioselective synthesis of 3,5-disubstituted isoxazoles. nih.gov This approach avoids the need for a metal catalyst and benefits from significantly shorter reaction times compared to literature methods. nih.gov The application of microwave technology provides a powerful, efficient, and environmentally friendly route for the synthesis of the this compound scaffold and its derivatives. abap.co.innih.gov

| Entry | Substituent (R) | Method | Time | Yield (%) |

| 1 | H | Conventional | 6 h | 65 |

| Microwave | 6 min | 78 | ||

| 2 | 4-Cl | Conventional | 8 h | 58 |

| Microwave | 8 min | 67 | ||

| 3 | 4-OCH3 | Conventional | 7 h | 69 |

| Microwave | 7 min | 82 | ||

| 4 | 4-NO2 | Conventional | 8 h | 60 |

| Microwave | 10 min | 71 |

Table 2. Comparison of conventional heating versus microwave-assisted synthesis for 5-(substituted phenyl)-3-phenylisoxazoles. researchgate.net

Development of Heterogeneous and Recyclable Catalytic Systems

A key principle of green chemistry is the use of catalysts to enhance reaction efficiency and reduce waste. The development of heterogeneous and recyclable catalytic systems for isoxazole synthesis is a significant step towards this goal. rsc.org Unlike homogeneous catalysts, heterogeneous catalysts exist in a different phase from the reactants, allowing for easy separation from the reaction mixture by simple filtration and subsequent reuse. organic-chemistry.orgrsc.org This simplifies product purification, minimizes catalyst waste, and reduces costs, particularly when using expensive metal catalysts. rsc.orgnih.gov

Several types of recyclable catalysts have been explored for the synthesis of substituted isoxazoles. Silica gel-supported sodium hydrogen sulfate (B86663) (NaHSO₄/SiO₂) and Amberlyst 15 have proven effective in catalyzing the formation of nitrile oxides from α-nitro ketones, which then undergo cycloaddition to form isoxazoles. organic-chemistry.org These solid acid catalysts are easily recovered and can be reused without a significant loss of activity. organic-chemistry.org

Furthermore, magnetized catalysts, such as Fe₃O₄@chitosan–SO₃H, have been developed for the three-component synthesis of isoxazol-5(4H)-ones. rsc.org These catalysts combine the catalytic activity of the sulfonic acid groups with the magnetic properties of the iron oxide core, enabling facile recovery using an external magnet. rsc.org Studies have shown that such catalysts can be recycled and reused multiple times, for instance, for up to four cycles with only a minor decrease in product yield. rsc.org Another approach involves the use of amine-functionalized cellulose (B213188) as a biodegradable and reusable catalyst for the synthesis of isoxazol-5(4H)-one derivatives in aqueous media. mdpi.com The development of these robust and reusable catalytic systems is crucial for creating sustainable and economically viable processes for the production of this compound and other valuable heterocyclic compounds.

| Catalyst | Reaction | Reusability | Key Advantages |

| NaHSO₄/SiO₂ | Formation of nitrile oxides and subsequent cycloaddition | Easily recovered and reused organic-chemistry.org | Heterogeneous, avoids strong soluble acids organic-chemistry.org |

| Amberlyst 15 | Formation of nitrile oxides and subsequent cycloaddition | Easily recovered and reused organic-chemistry.org | Commercially available, robust solid acid catalyst organic-chemistry.org |

| Fe₃O₄@chitosan–SO₃H | Three-component synthesis of isoxazol-5(4H)-ones | Reused up to 4 times with minimal yield loss rsc.org | Magnetic recovery, biodegradable support rsc.org |

| Amine-functionalized cellulose | Synthesis of isoxazol-5(4H)-ones | Recyclable mdpi.com | Operates in water, biodegradable, low-cost mdpi.com |

| Cu₂O nanocrystals | (3 + 2) cycloaddition of alkynes and nitrile oxides | Heterogeneous catalyst rsc.org | Facet-dependent catalytic potential rsc.org |

Table 3. Overview of selected heterogeneous and recyclable catalysts for the synthesis of substituted isoxazoles.

Chemical Reactivity and Synthetic Transformations of 3,5 Diphenylisoxazole 4 Carbaldehyde

Reactivity of the 4-Carbaldehyde Functionality

The aldehyde group at the 4-position of the 3,5-diphenylisoxazole (B109209) core is a key handle for a variety of chemical transformations, including nucleophilic additions, condensations, oxidations, and reductions. These reactions provide avenues for the diversification of the isoxazole (B147169) scaffold, leading to the synthesis of novel derivatives with potential applications in various fields of chemical and biological sciences.

Nucleophilic Addition and Condensation Reactions for Scaffold Diversification

The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by a wide range of nucleophiles. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling significant structural elaboration of the parent molecule.

Knoevenagel Condensation: The Knoevenagel condensation is a classic method for the formation of a new carbon-carbon double bond. wikipedia.org It involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. For 3,5-diphenylisoxazole-4-carbaldehyde, this reaction provides a route to α,β-unsaturated carbonyl compounds and their analogues.

The general scheme for the Knoevenagel condensation of this compound with an active methylene compound (Z-CH₂-Z') is depicted below:

Reactants: this compound, Active Methylene Compound (e.g., malononitrile, diethyl malonate)

Catalyst: Weak base (e.g., piperidine, pyridine)

Product: An α,β-unsaturated derivative of 3,5-diphenylisoxazole.

| Active Methylene Compound | Expected Product Structure |

| Malononitrile | 2-(3,5-diphenylisoxazol-4-ylmethylene)malononitrile |

| Diethyl malonate | Diethyl 2-(3,5-diphenylisoxazol-4-ylmethylene)malonate |

| Cyanoacetic acid | (E)-2-cyano-3-(3,5-diphenylisoxazol-4-yl)acrylic acid |

Wittig Reaction: The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones. libretexts.orgnih.gov This reaction involves the use of a phosphorus ylide (a Wittig reagent), which reacts with the aldehyde to form an oxaphosphetane intermediate that subsequently decomposes to an alkene and triphenylphosphine oxide. libretexts.org The reaction of this compound with various Wittig reagents can lead to the formation of a range of vinyl-substituted isoxazoles.

The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Unstabilized ylides typically afford Z-alkenes, while stabilized ylides predominantly yield E-alkenes. nih.gov

| Wittig Reagent | Expected Alkene Product |

| (Triphenylphosphoranylidene)methane | 4-vinyl-3,5-diphenylisoxazole |

| Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-(3,5-diphenylisoxazol-4-yl)acrylate |

| Benzyltriphenylphosphonium chloride | 4-(2-phenylvinyl)-3,5-diphenylisoxazole |

Oxidation Reactions for Carboxylic Acid Derivatization

The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid, 3,5-diphenylisoxazole-4-carboxylic acid. This transformation is a key step in the synthesis of various derivatives, including esters and amides, which are of significant interest in medicinal chemistry. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups.

Commonly used oxidizing agents for the conversion of aldehydes to carboxylic acids include:

Potassium permanganate (KMnO₄)

Chromium trioxide (CrO₃) in the presence of sulfuric acid (Jones oxidation)

Silver(I) oxide (Ag₂O) (Tollens' reagent)

Hydrogen peroxide (H₂O₂)

The resulting 3,5-diphenylisoxazole-4-carboxylic acid can then be further derivatized. For instance, esterification can be achieved by reaction with an alcohol in the presence of an acid catalyst, while amidation can be carried out by converting the carboxylic acid to an acyl chloride followed by reaction with an amine.

| Oxidizing Agent | Typical Reaction Conditions |

| Potassium permanganate | Basic aqueous solution, followed by acidification |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temperature |

| Silver(I) oxide | Ammoniacal solution |

Reduction Reactions to Alcohol Derivatives

The reduction of the aldehyde group in this compound to a primary alcohol, (3,5-diphenylisoxazol-4-yl)methanol, is a fundamental transformation that provides access to a different class of derivatives. This alcohol can serve as a precursor for the synthesis of ethers, esters, and halides.

Several reducing agents are effective for this conversion, with sodium borohydride (NaBH₄) being a commonly used reagent due to its mildness and selectivity for aldehydes and ketones. ugm.ac.id The reaction is typically carried out in an alcoholic solvent such as methanol or ethanol at room temperature. ugm.ac.id

| Reducing Agent | Solvent | General Reaction Conditions |

| Sodium borohydride (NaBH₄) | Methanol or Ethanol | Room temperature |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | 0°C to room temperature (more reactive) |

| Hydrogen (H₂) with catalyst | Ethanol or Ethyl acetate (B1210297) | Pressurized H₂ gas with Pd/C, PtO₂, or Raney Ni |

Formation of Schiff Bases and Related Imines

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. nih.govsemanticscholar.orgajol.infoderpharmachemica.com This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. ajol.info The formation of the C=N double bond is a versatile method for introducing nitrogen-containing functionalities.

Schiff bases derived from isoxazole scaffolds have been investigated for their potential biological activities. The synthesis is typically straightforward, often involving refluxing the aldehyde and the amine in a suitable solvent, sometimes with the addition of an acid catalyst. nih.govresearchgate.net

| Primary Amine | Schiff Base Product Name |

| Aniline | N-(3,5-diphenylisoxazol-4-ylmethylene)aniline |

| p-Toluidine | N-(3,5-diphenylisoxazol-4-ylmethylene)-4-methylaniline |

| 2-Aminophenol | 2-(((3,5-diphenylisoxazol-4-yl)methylene)amino)phenol |

Transformations Involving the 3,5-Diphenylisoxazole Core

Beyond the reactivity of the aldehyde group, the 3,5-diphenylisoxazole core itself can undergo transformations that modify the aromatic rings. Palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of arenes.

Palladium-Catalyzed C-H Activation and Direct Arylation/Alkylation

The phenyl groups at the 3- and 5-positions of the isoxazole ring contain C-H bonds that can be activated by transition metal catalysts, such as palladium, to form new carbon-carbon bonds. This approach avoids the pre-functionalization of the aromatic rings (e.g., halogenation or boronation) typically required in traditional cross-coupling reactions.

While direct C-H activation of this compound itself is not extensively documented, studies on the parent 3,5-diphenylisoxazole provide insight into the potential reactivity. It has been shown that palladium catalysts can facilitate the direct arylation of isoxazoles at the 5-position. nih.gov The presence of the isoxazole nitrogen atom can act as a directing group, facilitating the ortho-C-H activation of the adjacent phenyl ring.

The general conditions for such a reaction would involve:

Substrate: 3,5-diphenylisoxazole derivative

Coupling Partner: Aryl or alkyl halide or equivalent

Catalyst: A palladium source (e.g., Pd(OAc)₂, PdCl₂)

Ligand: Often a phosphine or N-heterocyclic carbene ligand

Base: A carbonate or phosphate base

The carbaldehyde group at the 4-position may influence the regioselectivity of the C-H activation, potentially acting as a directing group itself or electronically modifying the reactivity of the phenyl rings. Further research is needed to fully elucidate the scope and limitations of palladium-catalyzed C-H activation on this specific substrate.

| Palladium Catalyst | Coupling Partner | Potential Product |

| Pd(OAc)₂ | Aryl bromide | 4-formyl-3-phenyl-5-(ortho-arylphenyl)isoxazole |

| PdCl₂(dppf) | Alkyl boronic acid | 4-formyl-3-phenyl-5-(ortho-alkylphenyl)isoxazole |

Ring-Opening Reactions and Subsequent Transformations

The isoxazole ring, while aromatic, can undergo cleavage under various conditions, providing access to valuable acyclic intermediates. These ring-opening reactions are often facilitated by the inherent strain of the N-O bond. For this compound, both reductive and base-catalyzed ring-opening pathways are plausible, leading to versatile β-ketonitrile intermediates.

Reductive Ring Opening:

Catalytic hydrogenation is a common method for the reductive cleavage of the N-O bond in isoxazoles. In the case of this compound, this transformation would be expected to yield a β-enaminone, which can exist in equilibrium with its β-ketoimine tautomer. This reductive ring-opening serves as a gateway to various other heterocyclic systems. For instance, the resulting enaminone can be further transformed into pyrazoles, a reaction of significant interest in medicinal chemistry for the synthesis of anti-inflammatory drugs. While specific studies on the reductive ring opening of this compound are not extensively documented, the general reactivity of isoxazoles suggests this is a viable synthetic route. The reaction typically proceeds using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel. mdpi.com

Base-Catalyzed Ring Opening:

The presence of a proton at the C4 position of the isoxazole ring makes it susceptible to deprotonation by a strong base. For this compound, the electron-withdrawing nature of the adjacent carbaldehyde group would further acidify this proton, facilitating a base-catalyzed ring-opening. This process typically leads to the formation of a β-ketonitrile. The likely intermediate in this transformation is an α-cyano-β-keto aldehyde.

The resulting β-ketonitrile is a highly versatile synthetic intermediate. The presence of both a ketone and a nitrile functionality allows for a wide range of subsequent transformations. For example, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The ketonic carbonyl group can undergo various nucleophilic additions, condensations, and reductions. These transformations open up pathways to a diverse array of acyclic and heterocyclic compounds.

| Ring-Opening Method | Key Reagent/Catalyst | Primary Product | Potential Subsequent Transformations |

| Reductive Cleavage | H₂, Pd/C or Raney Ni | β-Enaminone | Synthesis of pyrazoles, pyridines, and other heterocycles. |

| Base-Catalyzed Cleavage | Strong Base (e.g., NaOEt) | β-Ketonitrile | Hydrolysis, reduction, cyclization to form various heterocycles. |

Photochemical Rearrangements and Transpositions

The photochemical behavior of isoxazoles is a well-studied area, with the photoisomerization to oxazoles being a prominent transformation. This rearrangement is believed to proceed through the initial cleavage of the weak N-O bond upon UV irradiation, leading to a diradical species that can then rearrange to a 2H-azirine intermediate. Subsequent rearrangement of the azirine leads to the formation of the more stable oxazole (B20620) ring.

For 3,5-diphenylisoxazole, irradiation with UV light leads to the formation of 2,5-diphenyloxazole (B146863). The presence of the 4-carbaldehyde group in this compound is expected to influence the photochemistry of the molecule. Electron-withdrawing groups on the isoxazole ring can affect the energy levels of the molecule and potentially influence the efficiency and pathway of the photochemical rearrangement. It is plausible that the 4-carbaldehyde group could participate in the reaction or alter the stability of the intermediates.

The general mechanism for the photochemical rearrangement of 3,5-diarylisoxazoles is depicted below:

Scheme 1: Plausible mechanism for the photochemical rearrangement of 3,5-diphenylisoxazole.

Studies on 4,5-diphenylisoxazole have shown that upon irradiation, it can yield α-benzoylphenylacetonitrile, indicating that the photochemical outcome can be influenced by the substitution pattern. ias.ac.in While direct studies on the photolysis of this compound are limited, the established principles of isoxazole photochemistry provide a strong basis for predicting its behavior.

| Starting Material | Condition | Key Intermediate | Major Product |

| 3,5-Diphenylisoxazole | UV Irradiation | 2,3-Diphenyl-2H-azirine | 2,5-Diphenyloxazole |

| 4,5-Diphenylisoxazole | UV Irradiation | Not explicitly stated | α-Benzoylphenylacetonitrile |

Role in Multi-Component Reaction Design

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The aldehyde functionality of this compound makes it a prime candidate for participation in various MCRs, serving as the aldehyde component. Its use in such reactions would lead to the incorporation of the 3,5-diphenylisoxazole scaffold into a diverse range of larger, more complex molecules.

Several well-known MCRs rely on an aldehyde as a key starting material, including the Biginelli, Hantzsch, Passerini, and Ugi reactions.

Biginelli Reaction: The Biginelli reaction is a three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones or the corresponding thiones. wikipedia.orgbeilstein-journals.org These products are of significant interest in medicinal chemistry. The use of this compound in a Biginelli reaction would yield dihydropyrimidinones bearing the isoxazole moiety at the 4-position. While the reactivity of heterocyclic aldehydes in Biginelli reactions can sometimes be sluggish compared to their aromatic counterparts, appropriate catalysts and reaction conditions can facilitate the transformation. ias.ac.in

Hantzsch Pyridine (B92270) Synthesis: The Hantzsch pyridine synthesis is a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate, leading to the formation of dihydropyridines, which can be subsequently oxidized to pyridines. wikipedia.orgchemtube3d.comnih.govorganic-chemistry.org Employing this compound in this reaction would provide a route to pyridines functionalized with the isoxazole ring, offering a scaffold for further synthetic elaboration.

| Multi-Component Reaction | Reactants | Product Type |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone/thione |

| Hantzsch Pyridine Synthesis | Aldehyde, 2x β-Ketoester, Ammonia/Ammonium Acetate | Dihydropyridine/Pyridine |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

The incorporation of the this compound into these MCRs would generate libraries of complex molecules with potential biological activities, leveraging the established pharmacological importance of the isoxazole nucleus. The reactivity of the aldehyde in these transformations would be influenced by the electronic properties of the isoxazole ring and the steric bulk of the phenyl substituents.

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Diphenylisoxazole 4 Carbaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of 3,5-Diphenylisoxazole-4-carbaldehyde. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals.

The ¹H and ¹³C NMR spectra provide the foundational data for structural analysis. The chemical shifts are indicative of the electronic environment of each nucleus. For this compound, the key diagnostic signal in the ¹H NMR spectrum is the aldehydic proton, which is highly deshielded and appears as a singlet in the range of δ 9.5–10.5 ppm libretexts.org. The absence of a signal around δ 6.8 ppm, which is characteristic of the H-4 proton in the parent 3,5-diphenylisoxazole (B109209), confirms the substitution at the 4-position rsc.orgrsc.org. The protons on the two phenyl rings typically appear as complex multiplets between δ 7.4 and 8.2 ppm rsc.org.

In the ¹³C NMR spectrum, the most downfield resonance corresponds to the aldehydic carbon (C=O), typically found in the δ 185–195 ppm region libretexts.org. The isoxazole (B147169) ring carbons are also characteristic; C3 and C5 appear around δ 163 ppm and δ 171 ppm, respectively, while the substituted C4 is observed further upfield. Data from related phenylisoxazole-3-carbaldehyde and phenylisoxazole-5-carbaldehyde derivatives support these assignments researchgate.netuchile.clupch.edu.pe.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on analogous compounds and general chemical shift theory.

| Atom/Group | Technique | Expected Chemical Shift (δ, ppm) | Key Features |

|---|---|---|---|

| Aldehyde Proton (CHO) | ¹H NMR | 9.5 - 10.5 | Singlet, highly deshielded. |

| Phenyl Protons (Ar-H) | ¹H NMR | 7.4 - 8.2 | Multiplets. |

| Aldehyde Carbon (C=O) | ¹³C NMR | 185 - 195 | Most downfield signal. |

| Isoxazole C5 | ¹³C NMR | ~171 | Quaternary carbon attached to phenyl ring. |

| Isoxazole C3 | ¹³C NMR | ~163 | Quaternary carbon attached to phenyl ring. |

| Phenyl Carbons (Ar-C) | ¹³C NMR | 127 - 132 | Multiple signals. |

| Isoxazole C4 | ¹³C NMR | ~115 | Quaternary carbon attached to aldehyde. |

Two-dimensional NMR experiments are indispensable for unambiguously connecting the atoms within the molecular framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY spectra would show correlations between the ortho, meta, and para protons within each of the two isolated phenyl ring systems. No cross-peaks would be observed between the two phenyl rings or with the aldehyde proton, confirming their separation.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons. This is used to assign the carbon signals for all protonated carbons, such as those in the phenyl rings and the crucial aldehyde C-H group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical 2D experiment for this structure, as it maps long-range (2-3 bond) ¹H-¹³C correlations. Key expected correlations that would confirm the structure include:

A correlation from the aldehydic proton (δ ~10 ppm) to the isoxazole ring carbons C4, C3, and C5. This definitively establishes the position of the carbaldehyde group at C4.

Correlations from the ortho-protons of the C3-phenyl ring to the C3 carbon of the isoxazole ring.

Correlations from the ortho-protons of the C5-phenyl ring to the C5 carbon of the isoxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. NOESY is crucial for determining the preferred conformation (isomerism) in solution researchgate.netresearchgate.netscilit.com. A significant NOE would be expected between the aldehyde proton and the ortho-protons of the phenyl ring at the C5 position, providing insight into the rotational orientation of the phenyl group relative to the aldehyde.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of the compound and is excellent for identifying key functional groups ksu.edu.sa. The IR and Raman spectra are often complementary. For this compound, the most prominent and diagnostic absorption in the IR spectrum is the strong carbonyl (C=O) stretch of the aldehyde, which typically appears in the 1690-1710 cm⁻¹ region libretexts.org. Another key feature is the aldehydic C-H stretch, which gives rise to two weak bands, one near 2830 cm⁻¹ and another near 2720 cm⁻¹ libretexts.org. The vibrations of the isoxazole ring itself provide a characteristic fingerprint, including the C=N stretching (~1570 cm⁻¹), C=C stretching (~1490 cm⁻¹), and N-O stretching (~1400 cm⁻¹) modes, with values similar to other 3,5-disubstituted isoxazole derivatives rjpbcs.comrjpbcs.com.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | IR, Raman | 3100 - 3000 | Medium-Weak |

| Aldehyde C-H Stretch | IR | 2850 - 2820 and 2750 - 2720 | Weak |

| Aldehyde C=O Stretch | IR | 1710 - 1690 | Strong |

| Isoxazole C=N Stretch | IR, Raman | ~1570 | Medium-Strong |

| Aromatic C=C Stretch | IR, Raman | 1600 - 1450 | Variable |

| Isoxazole N-O Stretch | IR | ~1400 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS provides an exact mass measurement of the molecular ion, which allows for the determination of the elemental formula with high confidence. For this compound (C₁₆H₁₁NO₂), the calculated exact mass is 249.07898 Da. ESI-MS analysis of related phenylisoxazole carbaldehyde derivatives typically shows prominent molecular ion peaks corresponding to [M+H]⁺ or [M-H]⁻ researchgate.netupch.edu.pe.

The fragmentation pattern in electron ionization (EI) mass spectrometry offers further structural proof. Common fragmentation pathways for aldehydes include the loss of a hydrogen radical ([M-1]⁺) or the loss of the entire formyl radical ([M-29]⁺) via alpha-cleavage, which is often a predominant mode libretexts.orgmiamioh.edu. Subsequent fragmentation of the heterocyclic core can occur. The isoxazole ring is known to undergo cleavage, which could lead to characteristic fragments such as the benzoyl cation (m/z 105) and the phenyl radical (m/z 77).

Table 3: Predicted HRMS Fragmentation for this compound (C₁₆H₁₁NO₂)

| m/z (Exact Mass) | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 249.0790 | [M]⁺· | C₁₆H₁₁NO₂ | Molecular Ion |

| 248.0712 | [M-H]⁺ | C₁₆H₁₀NO₂ | Loss of H· from aldehyde |

| 220.0813 | [M-CHO]⁺ | C₁₅H₁₀NO | α-cleavage, loss of formyl radical |

| 116.0497 | [C₈H₆N]⁺ | C₈H₆N | Ring cleavage |

| 105.0340 | [C₇H₅O]⁺ | C₇H₅O | Benzoyl cation from ring cleavage |

| 77.0391 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation |

X-ray Crystallography for Definitive Solid-State Structural Analysis

While NMR provides the structure in solution, single-crystal X-ray diffraction gives an unambiguous picture of the molecule's conformation and packing in the solid state. Although a crystal structure for this compound itself is not reported, analysis of closely related structures provides significant insight nih.govmdpi.com.

The parent compound, 3,5-diphenylisoxazole, is largely planar, allowing for conjugation across the system. However, the introduction of a bulky carbaldehyde group at the C4 position is expected to induce significant steric strain. This would likely force the two phenyl rings to twist out of the plane of the central isoxazole ring. A similar effect is seen in 3,5-diphenyl-4-bromoisoxazole, where the phenyl rings are twisted by approximately 50° and 37° relative to the isoxazole core. X-ray analysis would precisely determine these crucial dihedral angles, as well as all bond lengths and angles, confirming the connectivity and providing insight into the intermolecular interactions (e.g., C-H···O hydrogen bonds, π-π stacking) that govern the crystal packing.

Computational and Theoretical Investigations into 3,5 Diphenylisoxazole 4 Carbaldehyde Chemistry

Electronic Structure and Molecular Geometry Calculations

Theoretical calculations are fundamental to understanding the three-dimensional structure and electron distribution of 3,5-Diphenylisoxazole-4-carbaldehyde.

Density Functional Theory (DFT) has become a standard tool for predicting the ground-state properties of organic molecules due to its balance of accuracy and computational efficiency. nih.gov The B3LYP hybrid functional is frequently used for this class of compounds, often paired with basis sets like 6-311G++(d,p) or 6-311++G(d,p), to obtain optimized molecular geometries. researchgate.netresearchgate.net These calculations solve the electronic Schrödinger equation in an approximate manner to determine the molecule's lowest energy state. nih.gov

For this compound, DFT calculations would yield key structural parameters. The geometry is optimized to find the minimum energy conformation, providing data on bond lengths, bond angles, and dihedral angles. For instance, calculations on similar phenylisoxazole derivatives have been used to establish their precise geometric configurations. researchgate.net The results of such calculations allow for a detailed understanding of the spatial arrangement of the phenyl rings relative to the isoxazole (B147169) core and the orientation of the carbaldehyde group.

Interactive Table: Predicted Geometric Parameters for this compound (Illustrative) Note: The following data is representative of typical DFT (B3LYP/6-311++G(d,p)) results for phenylisoxazole structures and serves as an illustration.

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C3-C4 | ~1.42 Å |

| Bond Length | C4-C5 | ~1.43 Å |

| Bond Length | N-O | ~1.41 Å |

| Bond Length | C4-C(aldehyde) | ~1.45 Å |

| Bond Length | C(aldehyde)=O | ~1.22 Å |

| Bond Angle | C3-C4-C5 | ~105° |

| Bond Angle | O-N-C3 | ~110° |

| Bond Angle | C4-C(aldehyde)=O | ~123° |

| Dihedral Angle | Phenyl at C3 vs. Isoxazole | ~20-30° |

| Dihedral Angle | Phenyl at C5 vs. Isoxazole | ~20-30° |

| Dihedral Angle | C5-C4-C(aldehyde)=O | ~5-15° |

The presence of rotatable single bonds, particularly between the phenyl rings and the isoxazole core, as well as the C4-carbaldehyde bond, means that this compound can exist in multiple conformations. Computational studies are essential for identifying the most stable conformer and understanding the energy barriers between different rotational isomers.

A computational study on related phenylisoxazole semicarbazone derivatives, performed at the B3LYP/6-311G++(d,p) level of theory, showed that the cisE geometrical configuration was the most stable conformer in both gas and liquid phases. researchgate.net Similar analyses for isonicotinylhydrazone derivatives of phenylisoxazole-carbaldehydes also used DFT calculations to confirm that the trans(E) isomer is the most stable form. researchgate.net This type of analysis involves systematically rotating the key bonds and calculating the relative energy of each resulting conformer. The conformer with the lowest calculated energy is predicted to be the most populated and therefore the most experimentally relevant structure.

Beyond conformational isomers, computational methods can evaluate the relative stability of potential tautomers. While this compound itself does not have common tautomeric forms, its derivatives, such as hydrazones formed from the carbaldehyde group, do. For example, studies on phenylisoxazole semicarbazones investigated the relative stability of different tautomeric structures, establishing the stability order by comparing their computed relative enthalpies (ΔH). researchgate.net Furthermore, 2D NMR analysis combined with DFT calculations has been used to definitively confirm the existence of specific isomers, such as the trans(E) isomeric form, in solution. researchgate.net This combined experimental and theoretical approach provides robust structural elucidation.

Mechanistic Studies and Reaction Pathway Elucidation

Theoretical chemistry is a valuable tool for mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies. This is particularly useful for understanding rearrangements and decomposition pathways. For instance, flash pyrolysis studies on the closely related 3,5-diphenylisoxazole (B109209) revealed that it rearranges at high temperatures to yield products like 2,5-diphenyloxazole (B146863) and 2-phenylindole. rsc.org

Computational methods, specifically within the framework of Molecular Electron Density Theory (MEDT), can elucidate the mechanisms of such complex reactions. mdpi.com For a given reaction of this compound, such as its thermal decomposition or its reaction with a nucleophile, DFT calculations can be used to:

Identify the structures of reactants, intermediates, transition states, and products.

Calculate the activation energy (ΔG≠), which determines the reaction rate. mdpi.com

Visualize the flow of electrons during bond formation and breakage through Bonding Evolution Theory (BET) analysis. mdpi.com

Determine whether a reaction proceeds through a stepwise or concerted mechanism.

For example, a DFT study on the dehydrochlorination of a pyrazoline derivative found that the reaction proceeds via a single-step mechanism, and calculated an activation barrier of approximately 35 kcal/mol. mdpi.com Similar methodologies could be applied to understand the reactivity of the carbaldehyde group in this compound or the stability of the isoxazole ring under various conditions.

Molecular Orbital Analysis and Electronic Properties (e.g., HOMO-LUMO Gap)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. nih.govnih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. ajchem-a.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical descriptor. nih.gov A small energy gap generally indicates high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net DFT calculations are widely used to compute these orbital energies. colab.ws From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including ionization potential, electron affinity, chemical hardness (η), and the electrophilicity index (ω). ajchem-a.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings and the isoxazole system, while the LUMO is likely centered on the electron-withdrawing carbaldehyde group and the N=C-C=O conjugated system. The calculated HOMO-LUMO gap would provide a quantitative measure of its reactivity. researchgate.net

Interactive Table: Calculated Electronic Properties for a Representative Phenylisoxazole System Note: Values are illustrative and based on typical DFT/B3LYP calculations for related structures. ajchem-a.comresearchgate.net

| Property | Definition | Typical Calculated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 eV |

| Egap | ELUMO - EHOMO | 4.4 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 2.1 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.2 eV |

| Electrophilicity Index (ω) | (I + A)² / (8 * η) | ~4.2 eV |

In Silico Approaches to Structure-Activity Relationships (SAR) in Related Isoxazoles

In silico techniques are crucial in modern drug discovery for predicting the biological activity of molecules and understanding their structure-activity relationships (SAR). nih.gov These computational methods can screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates, saving significant time and resources. rsc.org For the isoxazole scaffold, which is present in many pharmacologically active compounds, in silico SAR studies are common. nih.govnih.gov

Key computational techniques used in SAR studies include:

Molecular Docking: This method predicts the preferred orientation of a ligand (like an isoxazole derivative) when bound to a biological target, such as an enzyme or receptor. nih.govacs.org The docking score, an estimate of the binding affinity, helps rank compounds. Docking studies on isoxazole derivatives have been used to explore their potential as inhibitors of targets like carbonic anhydrase. nih.govacs.org

3D-Quantitative Structure-Activity Relationship (3D-QSAR): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build statistical models that correlate the 3D properties (steric, electrostatic fields) of a series of molecules with their known biological activity. rsc.org These models can then predict the activity of new, unsynthesized compounds and provide visual maps indicating which regions of the molecule are important for activity. rsc.org

For derivatives of this compound, these methods could be used to design compounds with enhanced activity against a specific biological target. For example, by modifying the substitution patterns on the phenyl rings, one could use QSAR and docking to predict how these changes would affect binding affinity, guiding the development of more potent molecules. nih.gov

Strategic Applications of 3,5 Diphenylisoxazole 4 Carbaldehyde in Specialized Chemical Synthesis

Utilization as a Scaffold in Heterocyclic Chemistry Research

The rigid framework and modifiable functionalities of 3,5-diphenylisoxazole-4-carbaldehyde make it an exceptional scaffold for the synthesis of a diverse array of heterocyclic compounds. Its aldehyde group serves as a versatile handle for participating in a variety of classical and multi-component reactions, enabling the construction of fused and appended heterocyclic systems with potential biological activities.

A significant application of this scaffold is in multi-component reactions (MCRs), which are highly efficient one-pot processes that combine three or more reactants to form a complex product, minimizing waste and simplifying synthetic procedures. For instance, isoxazole-4-carbaldehydes, including the 3,5-diphenyl variant, can participate in the Biginelli reaction . This well-established MCR involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones (DHPMs) wikipedia.orgmdpi.combiomedres.us. These DHPMs are a class of heterocycles with a wide range of pharmacological properties, including antiviral and anticancer activities biomedres.usnih.gov. The use of this compound in this reaction allows for the incorporation of the bulky and rigid isoxazole (B147169) moiety into the final DHPM structure, which can significantly influence its biological profile.

Similarly, the Hantzsch pyridine (B92270) synthesis , another prominent MCR, can utilize this compound to generate 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives wikipedia.orgnih.govresearchgate.netorganic-chemistry.org. The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) wikipedia.orgorganic-chemistry.org. The resulting 1,4-DHPs are known for their cardiovascular activities, acting as calcium channel blockers nih.gov. The isoxazole-substituted 1,4-DHPs derived from this compound represent a novel class of compounds with potential for unique therapeutic applications researchgate.net.

Beyond these classical MCRs, research has demonstrated the utility of isoxazole carbaldehydes in cascade reactions to build intricate polycyclic systems. For example, a three-component cascade cyclocondensation involving 5-aryl-1,2-oxazole-3-carbaldehydes, an amine, and a cyclic β-diketone has been employed to synthesize isoxazolyl-substituted benzo[a]acridine derivatives nih.gov. This strategy highlights the potential of this compound to serve as a key precursor for generating complex, fused heterocyclic scaffolds that are otherwise challenging to access.

The reactivity of the aldehyde group also allows for its participation in various cyclization reactions. For instance, it can be a key component in the synthesis of fused isoxazolo[5,4-b]pyridines through reactions with suitable partners nih.gov. These synthetic endeavors underscore the role of this compound as a foundational element in diversity-oriented synthesis, enabling the rapid generation of libraries of complex and diverse heterocyclic compounds for screening in drug discovery and materials science.

Precursor for the Synthesis of Complex Natural Product Analogues

The structural motifs found in natural products often serve as inspiration for the design of novel therapeutic agents. This compound has emerged as a valuable precursor for the synthesis of analogues of complex natural products, allowing for the exploration of structure-activity relationships and the development of simplified, more accessible versions of these bioactive molecules.

One notable area of application is in the synthesis of alkaloid analogues . Alkaloids are a diverse group of naturally occurring compounds, many of which possess significant physiological effects nih.gov. The isoxazole nucleus can be incorporated into alkaloid-like frameworks to create novel structures with potentially enhanced or modified biological activities. For instance, the previously mentioned three-component reaction to form isoxazolyl-substituted benzo[a]acridines generates formal analogues of cytotoxic protoberberine alkaloids like coralyne nih.gov. By using this compound in such syntheses, chemists can systematically investigate the impact of the bulky diphenylisoxazole moiety on the biological target interactions of these alkaloid analogues. The synthesis of derivatives of the marine alkaloid fascaplysin, which exhibits potent anticancer activity, further illustrates the potential of using aldehyde-functionalized heterocycles in this field nih.gov.

The synthesis of steroid analogues is another area where this compound can be a useful starting material. Steroids are a class of lipids with crucial biological roles, and their synthetic modification has led to the development of numerous drugs beilstein-journals.org. The aldehyde functionality of the isoxazole can be used to append the heterocyclic ring to a steroid skeleton through various chemical transformations, such as condensation reactions with suitable functional groups on the steroid core nih.govresearchgate.net. This approach allows for the creation of hybrid molecules that combine the structural features of both steroids and isoxazoles, potentially leading to compounds with novel pharmacological profiles.

Furthermore, while direct examples are still emerging, the principles of using aldehyde-functionalized building blocks in the synthesis of polyketide analogues are well-established nih.gov. Polyketides are a large and structurally diverse class of natural products with a wide range of biological activities, including antibiotic and anticancer properties. The modular nature of polyketide synthesis offers opportunities to incorporate non-natural building blocks like this compound to create novel analogues with improved stability or altered bioactivity.

The synthesis of derivatives of phenylisoxazole-3/5-carbaldehyde, such as isonicotinylhydrazones, has also been explored for their potential antitubercular activity researchgate.net. This research highlights the utility of the carbaldehyde as a key intermediate for generating libraries of natural product-inspired compounds for biological screening.

Development of Advanced Organic Materials with Tunable Properties

The unique electronic and structural characteristics of the 3,5-diphenylisoxazole (B109209) moiety make its carbaldehyde derivative a promising candidate for the development of advanced organic materials with tailored optical and electronic properties. The rigid, planar structure of the diphenylisoxazole core, combined with the potential for extended conjugation through derivatization of the aldehyde group, allows for the rational design of molecules for applications in electronics and photonics.

One area of significant interest is the development of materials for organic light-emitting diodes (OLEDs) . OLED technology relies on organic compounds that can efficiently emit light upon electrical stimulation researchgate.netscilit.comsemanticscholar.org. The photophysical properties of organic molecules, such as their absorption and emission wavelengths, can be finely tuned by modifying their chemical structure clockss.org. While direct applications of this compound in OLEDs are still under exploration, the synthesis of derivatives of phenylisoxazole-3/5-carbaldehyde semicarbazones has been reported, along with computational studies of their electronic properties, which are relevant for optoelectronic applications researchgate.netulima.edu.pe. The isoxazole ring can act as an electron-accepting unit, and by combining it with electron-donating groups through reactions at the aldehyde position, it is possible to create donor-acceptor molecules with desirable charge-transfer characteristics for use as emitters or host materials in OLED devices nih.gov.

The potential for creating liquid crystalline materials from isoxazole derivatives has also been investigated. Liquid crystals are states of matter that exhibit properties between those of conventional liquids and solid crystals, and they are the basis for modern display technologies. The synthesis of new liquid crystalline 3,5-disubstituted 4,5-dihydroisoxazoles has been reported, demonstrating that the isoxazole core can be incorporated into mesogenic structures scilit.com. By introducing long alkyl chains or other mesogenic groups through the aldehyde functionality of this compound, it may be possible to design novel liquid crystalline compounds with specific phase behaviors and electro-optical properties rdd.edu.iq.

Furthermore, the aldehyde group provides a convenient point for chemical modification to synthesize a variety of derivatives with tunable photophysical properties. For instance, the synthesis of 4,6,8-triarylquinoline-3-carbaldehyde derivatives and the study of their absorption and emission spectra highlight how the aldehyde functionality can be a key part of a larger chromophoric system clockss.org. This principle can be extended to this compound to develop new fluorescent dyes and probes for various applications.

Design of Ligands for Catalysis and Coordination Chemistry

The nitrogen and oxygen atoms within the isoxazole ring, along with the reactive aldehyde group, make this compound an excellent platform for the design of novel ligands for catalysis and coordination chemistry. The aldehyde functionality can be readily converted into a variety of coordinating groups, such as imines (Schiff bases), hydrazones, and other nitrogen- and oxygen-containing moieties.

The synthesis of Schiff base ligands is a straightforward and common method for creating versatile chelating agents researchgate.netsemanticscholar.orgunsri.ac.id. By condensing this compound with various primary amines, a wide range of Schiff base ligands can be prepared. These ligands can then be used to form stable complexes with a variety of transition metals researchgate.net. The electronic properties of the resulting metal complexes can be tuned by modifying the substituents on the amine, which in turn can influence their catalytic activity. These complexes have potential applications in various catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Similarly, the reaction of this compound with hydrazides can yield hydrazone ligands . These ligands are also known to form stable complexes with metal ions and have been investigated for their catalytic and biological activities researchgate.net. The synthesis of phenylisoxazole-3/5-carbaldehyde isonicotinylhydrazone derivatives has been reported, and these compounds can act as bidentate ligands, coordinating to metal centers through the imine nitrogen and the carbonyl oxygen researchgate.net.

The field of asymmetric catalysis , which focuses on the synthesis of chiral compounds, is another area where ligands derived from this compound could find application. By introducing chiral centers into the ligand structure, for example, by using a chiral amine in the Schiff base condensation, it is possible to create chiral metal complexes. These complexes can then be used to catalyze enantioselective reactions, which are of great importance in the pharmaceutical and fine chemical industries.

Emerging Research Directions and Future Perspectives in 3,5 Diphenylisoxazole 4 Carbaldehyde Chemistry

Enantioselective Synthesis and Chiral Derivatization

The development of synthetic routes to enantiomerically pure molecules is a cornerstone of modern medicinal chemistry and materials science. For 3,5-diphenylisoxazole-4-carbaldehyde, which is achiral, the introduction of chirality through derivatization of the aldehyde group presents a significant opportunity for creating novel chiral building blocks.

Future research is likely to focus on the enantioselective addition of various nucleophiles to the carbaldehyde moiety. Organocatalysis and transition-metal catalysis are promising strategies to achieve high enantioselectivity. For instance, proline-derived organocatalysts could facilitate the enantioselective alpha-functionalization of the aldehyde, or chiral ligands complexed with metals such as ruthenium or rhodium could direct the asymmetric addition of organometallic reagents.

A key area of exploration will be the chiral derivatization of the aldehyde to form stable chiral adducts. The reaction of the aldehyde with chiral auxiliaries, such as chiral amines or alcohols, can generate diastereomeric products that can be separated and subsequently converted into a variety of enantiopure compounds.

Table 1: Potential Chiral Derivatization Reactions of this compound

| Reagent/Catalyst | Product Type | Potential Application |

| Chiral secondary amines (e.g., proline derivatives) | Chiral enamines | Asymmetric alkylation, Michael additions |

| Chiral organometallic reagents (e.g., Grignard, organolithium) with chiral ligands | Chiral secondary alcohols | Synthesis of chiral ligands, pharmaceutical intermediates |

| Chiral phosphonium (B103445) salts in Wittig-type reactions | Chiral allenes | Asymmetric synthesis, materials science |

| Asymmetric transfer hydrogenation catalysts | Chiral primary alcohols | Precursors for chiral esters and ethers |

The successful implementation of these enantioselective transformations would significantly broaden the utility of this compound as a scaffold in the synthesis of complex, stereochemically defined molecules.

Investigation of Bio-orthogonal Reactions

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The aldehyde functionality of this compound makes it a prime candidate for bio-orthogonal ligations, which are invaluable tools for chemical biology. wikipedia.orgnih.gov

One promising avenue is the development of novel bio-orthogonal reactions that go beyond the well-established "click chemistry". The aldehyde can react with hydrazides or aminooxy-functionalized biomolecules to form stable hydrazone or oxime linkages, respectively. These reactions are known for their high specificity and biocompatibility. Future research could focus on optimizing the kinetics and stability of these ligations for in vivo applications.

The isoxazole (B147169) ring itself also possesses interesting properties for bio-orthogonal chemistry. It has been shown that isoxazoles can act as photo-crosslinkers, forming covalent bonds with nearby biomolecules upon UV irradiation. biorxiv.orgnih.govwikipedia.org This intrinsic photoreactivity, combined with the bio-orthogonal handle of the aldehyde group, could enable the development of dual-functional probes for spatiotemporally controlled labeling of biological targets.

Table 2: Potential Bio-orthogonal Applications of this compound

| Reaction Type | Bio-orthogonal Partner | Linkage Formed | Potential Application |

| Hydrazone ligation | Hydrazide-modified biomolecule | Hydrazone | Protein labeling, cell surface engineering |

| Oxime ligation | Aminooxy-modified biomolecule | Oxime | Glycan imaging, drug targeting |

| Photo-crosslinking | Nearby biological macromolecules | Covalent bond | Identifying protein-drug interactions |

| Isoxazole-alkyne cycloaddition (as a precursor) | Azide-modified biomolecule | Triazole | In vivo imaging, diagnostics |

The exploration of this compound in bio-orthogonal chemistry holds the potential to yield powerful tools for understanding and manipulating biological systems at the molecular level.

Integration with Flow Chemistry and Automated Synthesis Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has driven the adoption of flow chemistry and automated synthesis platforms. durham.ac.ukacs.org The synthesis of this compound and its derivatives is well-suited for adaptation to these modern technologies.

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. The synthesis of the isoxazole core, often achieved through a [3+2] cycloaddition, can be efficiently performed in a flow reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. acs.org Subsequent functionalization of the aldehyde group can also be integrated into a continuous flow process, enabling the rapid generation of a diverse library of derivatives.

Automated synthesis platforms can be programmed to perform multi-step reaction sequences, purifications, and analyses with minimal human intervention. Integrating the synthesis of this compound derivatives into such a platform would accelerate the discovery of new compounds with desired properties. For example, a platform could be designed to synthesize a library of isoxazole-based compounds and then screen them for a specific biological activity.

Table 3: Comparison of Synthesis Methods for this compound Derivatives

| Parameter | Batch Synthesis | Flow Chemistry | Automated Synthesis |

| Scalability | Limited | High | High |

| Reproducibility | Moderate | High | High |

| Safety | Lower | Higher | Higher |

| Speed (for library synthesis) | Slow | Fast | Very Fast |

| Manual Intervention | High | Moderate | Low |

The integration of this compound chemistry with flow and automated systems represents a significant step towards high-throughput chemical synthesis and discovery.

Advanced Spectroscopic Probes and Imaging Applications

The isoxazole scaffold is a component of many fluorescent molecules and spectroscopic probes. nih.govresearchgate.net The extended π-system of the 3,5-diphenylisoxazole (B109209) core suggests that derivatives of this compound could exhibit interesting photophysical properties, making them promising candidates for the development of advanced spectroscopic probes and imaging agents.

The aldehyde group provides a convenient handle for conjugating the isoxazole core to other fluorophores or to targeting moieties that can direct the probe to specific cellular compartments or biomolecules. For example, the aldehyde could be reacted with a fluorescent amine to create a Schiff base with unique spectroscopic properties.

Furthermore, the isoxazole ring itself can participate in photochemical reactions, which could be harnessed for the development of photoactivatable or photoswitchable probes. wikipedia.org Upon irradiation with a specific wavelength of light, the probe could undergo a structural change that alters its fluorescence or other spectroscopic properties, allowing for high-resolution imaging and tracking of biological processes.

Table 4: Potential Spectroscopic Probes Derived from this compound

| Probe Type | Design Strategy | Potential Application |

| Fluorescent Probe | Conjugation of the aldehyde to a fluorophore. | Bioimaging, sensing of metal ions or pH. |

| Photoactivatable Probe | Utilizing the photoreactivity of the isoxazole ring. | Super-resolution microscopy, spatiotemporal control of labeling. |

| Ratiometric Probe | Designing a probe with two emission wavelengths that respond differently to an analyte. | Quantitative sensing of intracellular analytes. |

| Two-Photon Probe | Incorporating electron-donating and -accepting groups to enhance two-photon absorption. | Deep-tissue imaging. |

The development of novel spectroscopic probes based on the this compound scaffold is a fertile area for future research, with the potential to provide new tools for a wide range of scientific disciplines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-Diphenylisoxazole-4-carbaldehyde, and how can reaction parameters be optimized?

- Methodology : The compound is typically synthesized via condensation reactions. For example, substituted benzaldehydes can react with amino-triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst. Reaction optimization involves adjusting molar ratios (e.g., 1:1 aldehyde-to-core compound), reflux duration (4–6 hours), and solvent selection (e.g., absolute ethanol for improved solubility). Post-reaction purification includes solvent evaporation under reduced pressure and recrystallization .

- Data Example :

| Parameter | Optimal Condition |

|---|---|

| Solvent | Absolute ethanol |

| Catalyst | Glacial acetic acid |

| Reflux Time | 4–6 hours |

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹, isoxazole ring vibrations ~1600 cm⁻¹) .

- NMR : ¹H NMR reveals aromatic protons (δ 7.2–7.8 ppm) and aldehyde protons (δ ~9.8–10.2 ppm). ¹³C NMR confirms carbonyl (δ ~190 ppm) and isoxazole carbons .

- Elemental Analysis : Validates purity (>95%) via C, H, N percentages .

Q. How should this compound be stored to ensure stability?

- Methodology : Store in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to light, moisture, or oxygen, which can degrade the aldehyde group. Stability studies recommend periodic HPLC analysis to monitor decomposition .

Advanced Research Questions